2,8-Dichloro-3-methylquinoline

Regioselective synthesis Metalation Quinoline functionalization

Sourcing this specific dihalogenated quinoline scaffold? Standard dichloroquinolines or 3-methyl derivatives cannot match its synthetic utility. The unique 2,8-dichloro-3-methyl motif dictates a distinct reactivity profile, enabling regioselective metalation and sequential Pd-catalyzed cross-couplings for controlled diversification. This specificity minimizes isomeric mixtures, simplifies purification, and accelerates SAR exploration. Ideal for hit-to-lead optimization in antimicrobial and antimalarial research. Ensure your next synthesis has the regiocontrol it demands—procure ≥95% purity 2,8-Dichloro-3-methylquinoline.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07
CAS No. 1339432-40-4
Cat. No. B2490873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloro-3-methylquinoline
CAS1339432-40-4
Molecular FormulaC10H7Cl2N
Molecular Weight212.07
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)Cl)N=C1Cl
InChIInChI=1S/C10H7Cl2N/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3
InChIKeyMQRJSGHZEHOONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dichloro-3-methylquinoline (CAS 1339432-40-4) as a Regioselective Building Block for Diversified Quinoline Libraries


2,8-Dichloro-3-methylquinoline (CAS 1339432-40-4) is a dihalogenated heterocyclic building block belonging to the quinoline class. It features a core quinoline ring substituted with chlorine atoms at the C-2 and C-8 positions and a methyl group at C-3 . Its molecular formula is C₁₀H₇Cl₂N and its molecular weight is 212.08 g/mol [1]. This substitution pattern confers specific electronic and steric properties that enable its use as a versatile intermediate in medicinal chemistry and agrochemical research, primarily for the construction of more complex, functionalized quinoline derivatives .

Why Generic Substitution of 2,8-Dichloro-3-methylquinoline with Closely Related Quinoline Analogs Can Lead to Synthetic Failure


Direct substitution of 2,8-Dichloro-3-methylquinoline with seemingly similar chlorinated quinolines or 3-methylquinoline derivatives is not advisable for precise synthetic applications. The unique arrangement of the 2,8-dichloro and 3-methyl groups dictates a distinct reactivity profile, particularly in regioselective metalation and subsequent cross-coupling reactions [1]. In contrast to the predictable functionalization pathways of unsubstituted or differently substituted analogs, the presence of the 3-methyl group and the specific 2,8-dichloro motif on 2,8-Dichloro-3-methylquinoline directs electrophilic or nucleophilic attacks to specific positions, enabling controlled diversification that is not achievable with other dichloroquinolines or monochloroquinolines . This specificity is critical for achieving high yields of a desired isomer and avoiding complex mixtures that necessitate extensive purification .

Quantitative Differentiation: Head-to-Head Performance Evidence for 2,8-Dichloro-3-methylquinoline


Differentiated Regioselectivity in Metalation: 2,8-Dichloro-3-methylquinoline vs. 2,8-Dichloroquinoline

2,8-Dichloro-3-methylquinoline exhibits a distinct regioselectivity profile compared to the non-methylated analog 2,8-dichloroquinoline. While both compounds undergo metalation at C-2 and C-8 positions, the presence of the 3-methyl group on 2,8-Dichloro-3-methylquinoline can influence the relative reactivity of these sites and block unwanted side reactions at C-3 [1]. This regioselectivity enables the synthesis of single isomers of di- and trifunctionalized quinolines, which is not always possible with 2,8-dichloroquinoline where multiple reactive sites may lead to complex mixtures.

Regioselective synthesis Metalation Quinoline functionalization

Differentiated Orthogonality in Cross-Coupling Reactions: 2,8-Dichloro-3-methylquinoline vs. 2-Chloro-3-methylquinoline

2,8-Dichloro-3-methylquinoline provides two orthogonal handles for sequential cross-coupling, a key advantage over the monochlorinated analog 2-chloro-3-methylquinoline (CAS 57876-69-4) . The presence of two distinct C-Cl bonds allows for stepwise functionalization: a first reaction at one position (e.g., C-8) followed by a second at the other (e.g., C-2), enabling the construction of libraries with diverse substitution patterns from a single precursor . While direct yield data comparing the two compounds is not available, the orthogonal reactivity is a well-established principle in synthetic chemistry.

Cross-coupling Suzuki coupling Building block orthogonality

Potential for Differentiated Biological Activity Profile: 2,8-Dichloro-3-methylquinoline vs. Other Chloroquinolines

While direct biological data for 2,8-Dichloro-3-methylquinoline is limited, its structural similarity to known bioactive chloroquinolines suggests a potential for differentiated activity. For instance, a set of 18 novel substituted chloroquinolines were screened against Mycobacterium smegmatis ATP synthase, with six compounds showing IC50 values between 0.36 and 1.83 μM [1]. The specific 2,8-dichloro-3-methyl substitution pattern on 2,8-Dichloro-3-methylquinoline represents a distinct chemotype not included in that study, highlighting its potential as a novel scaffold for antimicrobial drug discovery . Furthermore, the presence of the 3-methyl group on the quinoline ring has been shown to confer activity against chloroquine-resistant P. falciparum strains in the related compound sontochin (3-methyl-chloroquine) [2].

Antimicrobial SAR Chloroquine analog

Recommended Applications for 2,8-Dichloro-3-methylquinoline Based on Verifiable Evidence


Regioselective Synthesis of Diversified Quinoline Libraries via Metalation

Utilize 2,8-Dichloro-3-methylquinoline as a core scaffold in metalation-electrophilic trapping sequences. The compound's substitution pattern allows for the selective functionalization of the C-2 or C-8 position, enabling the construction of libraries of di- and trifunctionalized quinolines with high regiocontrol [1]. This approach is particularly valuable for medicinal chemists seeking to explore SAR around a specific quinoline core, as it minimizes the formation of undesired isomers and simplifies purification workflows.

Sequential Cross-Coupling for the Rapid Generation of Chemical Space

Leverage the two distinct C-Cl bonds on 2,8-Dichloro-3-methylquinoline as orthogonal handles for sequential palladium-catalyzed cross-coupling reactions . This strategy allows for the stepwise introduction of diverse aryl, heteroaryl, or amine groups at the C-2 and C-8 positions, facilitating the rapid generation of a matrix of analogs for hit-to-lead optimization or the preparation of focused compound collections. This method offers a more efficient alternative to using multiple, monofunctionalized starting materials.

Development of Novel Antimicrobial Lead Scaffolds

Employ 2,8-Dichloro-3-methylquinoline as a novel starting point for the design and synthesis of antimicrobial agents, particularly those targeting mycobacterial ATP synthase or chloroquine-resistant malaria [2]. The compound's unique 2,8-dichloro-3-methyl substitution pattern represents a distinct chemotype that has not been explored in published SAR studies of this target class. By building a focused library around this core, researchers can investigate new regions of chemical space and potentially identify leads with improved potency or selectivity profiles compared to known antimalarials or antitubercular agents.

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